Cas no 21344-73-0 (4-phenyl-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine)

4-phenyl-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine structure
21344-73-0 structure
Product Name:4-phenyl-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine
CAS-nummer:21344-73-0
MF:C12H12N2S
MW:216.302081108093
CID:1400604
PubChem ID:1796522
Update Time:2025-05-20

4-phenyl-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine Chemische en fysische eigenschappen

Naam en identificatie

    • 4-phenyl-N-prop-2-enyl-1,3-thiazol-2-amine
    • 2-allylamino-4-phenylthiazole
    • SBB043143
    • Allyl-(4-phenyl-thiazol-2-yl)-amin
    • 4-phenyl-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine
    • AC1Q2AFU
    • (4-phenyl(1,3-thiazol-2-yl))prop-2-enylamine
    • AC1LX84I
    • CBMicro_036898
    • Allyl-(4-phenyl-thiazol-2-yl)-amine
    • N-allyl-4-phenylthiazol-2-amine
    • BIM-0036878.P001
    • SCHEMBL38629
    • SR-01000509785
    • 4-Phenyl-N-2-propen-1-yl-2-thiazolamine
    • G34011
    • Oprea1_291874
    • SR-01000509785-1
    • AKOS000273555
    • N-allyl-N-(4-phenyl-1,3-thiazol-2-yl)amine
    • Oprea1_727110
    • Cambridge id 5911733
    • 2-allylamino-4-phenylthia-zole
    • STK793162
    • AI-020/34278028
    • HMS1676H21
    • Z48852773
    • DTXSID00365166
    • CS-0220084
    • 21344-73-0
    • CCG-236541
    • EN300-05727
    • MDL: MFCD00744761
    • Inchi: 1S/C12H12N2S/c1-2-8-13-12-14-11(9-15-12)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,13,14)
    • InChI-sleutel: FREHXEYAZAQJFE-UHFFFAOYSA-N
    • LACHT: S1C=C(C2C=CC=CC=2)N=C1NCC=C

Berekende eigenschappen

  • Exacte massa: 216.07226
  • Monoisotopische massa: 216.072119
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 3
  • Complexiteit: 202
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 53.2
  • XLogP3: 3.6

Experimentele eigenschappen

  • Dichtheid: 1.169
  • Kookpunt: 357.5°C at 760 mmHg
  • Vlampunt: 170°C
  • Brekindex: 1.631
  • PSA: 24.92
  • LogboekP: 2.82990

4-phenyl-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
P322860-50mg
4-phenyl-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine
21344-73-0
50mg
$ 50.00 2022-06-03
TRC
P322860-100mg
4-phenyl-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine
21344-73-0
100mg
$ 95.00 2022-06-03
TRC
P322860-500mg
4-phenyl-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine
21344-73-0
500mg
$ 320.00 2022-06-03
Chemenu
CM441051-1g
ALLYL-(4-PHENYL-THIAZOL-2-YL)-AMINE
21344-73-0 95%+
1g
$230 2022-12-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1290754-50mg
4-Phenyl-N-2-propen-1-yl-2-thiazolamine
21344-73-0 97%
50mg
¥1612 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1290754-100mg
4-Phenyl-N-2-propen-1-yl-2-thiazolamine
21344-73-0 97%
100mg
¥1425 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1290754-250mg
4-Phenyl-N-2-propen-1-yl-2-thiazolamine
21344-73-0 97%
250mg
¥2152 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1290754-500mg
4-Phenyl-N-2-propen-1-yl-2-thiazolamine
21344-73-0 97%
500mg
¥3775 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1290754-1g
4-Phenyl-N-2-propen-1-yl-2-thiazolamine
21344-73-0 97%
1g
¥6451 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1290754-2.5g
4-Phenyl-N-2-propen-1-yl-2-thiazolamine
21344-73-0 97%
2.5g
¥12670 2023-04-14
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